![molecular formula C10H8ClN3O2S2 B5744662 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5744662.png)
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitro and chloro substituents on the benzyl group, along with the thiadiazole ring, imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA or proteins. The thiadiazole ring may also interact with biological targets, enhancing the compound’s overall activity.
類似化合物との比較
Similar compounds to 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole include other thiadiazole derivatives such as:
2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole: This compound has a benzothiazole ring instead of a thiadiazole ring, which may result in different biological activities.
2-Chloro-5-nitrobenzonitrile: This compound lacks the thiadiazole ring and has a nitrile group instead, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-6-12-13-10(18-6)17-5-7-8(11)3-2-4-9(7)14(15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIDFDKCGQBSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
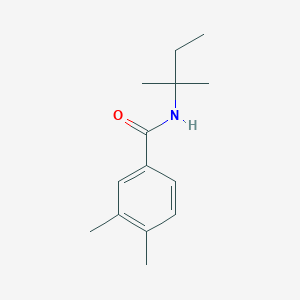

![N'-[(5-methyl-2-furyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5744597.png)
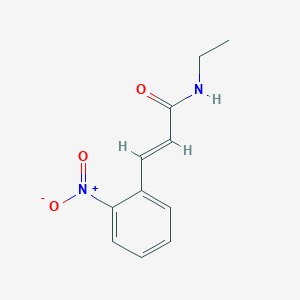
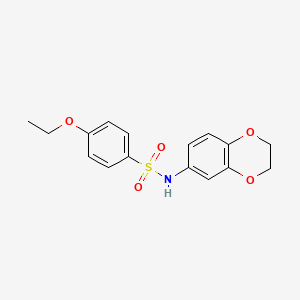
![10-(4-chlorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5744605.png)
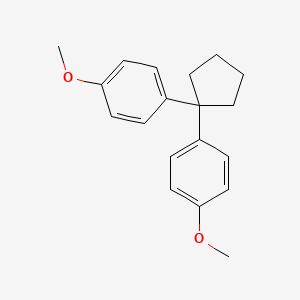
![7-[(3-methyl-2-butenyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5744612.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5744618.png)
![3-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5744623.png)
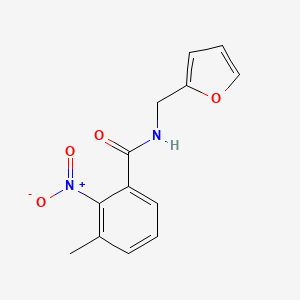


![N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5744678.png)
